1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN4O3S/c1-21-13-6-11(18)12(7-14(13)22(2)26(21,24)25)20-15(23)19-8-3-4-9(16)10(17)5-8/h3-7H,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROLSYBESAKRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dichlorophenyl group
- A fluorinated benzo[d]thiadiazole moiety
- A urea functional group
This unique combination of substituents contributes to its biological activity.
Antimicrobial Activity
Research has shown that compounds similar to 1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea exhibit significant antimicrobial properties. Studies indicate that derivatives of benzothiadiazole are effective against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Thiazine derivatives have been reported to possess cytotoxic effects on cancer cell lines. In vitro studies indicate that similar compounds can inhibit cell proliferation and induce apoptosis in tumor cells .
Anti-inflammatory Effects
Thiazine derivatives have shown promising anti-inflammatory properties. Compounds with similar structures have been tested for their ability to reduce edema and inflammation in animal models .
The biological activity of 1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is believed to involve:
- Inhibition of Enzymatic Pathways : Many thiazine derivatives inhibit key enzymes involved in bacterial metabolism and tumor growth.
- Interaction with Cellular Receptors : The compound may bind to specific cellular receptors that modulate inflammatory responses or cell survival pathways.
Study 1: Antimicrobial Efficacy
A study conducted by Zia-ur-Rehman et al. synthesized various thiazine derivatives and tested their antimicrobial efficacy against multiple pathogens. The results indicated that compounds with structural similarities to 1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea exhibited significant inhibitory effects against E. coli and S. aureus .
Study 2: Antitumor Activity
A recent investigation into the cytotoxic effects of thiazine derivatives revealed that certain compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential therapeutic application for similar compounds in oncology .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Effects: Fluorine: Present in the target compound and ’s analogue, fluorine enhances metabolic stability and membrane permeability. Chlorine vs. Trifluoromethyl: The 3,4-dichlorophenyl group in the target compound offers steric bulk and lipophilicity, while trifluoromethyl () provides strong electron-withdrawing effects.
Heterocyclic Core :
Key Insights:
- Palladium-Catalyzed Couplings : Widely used in for assembling complex heterocycles. The target compound may require similar steps to attach the dichlorophenyl group.
- Sulfone Formation : Oxidation of thioethers to sulfones (e.g., using H₂O₂ or oxone) is critical for introducing the 2,2-dioxido group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
